molecular formula C12H11NO2S B157791 Benzenesulfonanilide CAS No. 1678-25-7

Benzenesulfonanilide

Cat. No. B157791
CAS RN: 1678-25-7
M. Wt: 233.29 g/mol
InChI Key: XAUGWFWQVYXATQ-UHFFFAOYSA-N
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Description

Benzenesulfonanilide is an organic compound with the molecular formula C12H11NO2S . It has a molecular weight of 233.29 . It is a solid substance at room temperature .


Synthesis Analysis

Benzenesulfonanilide can be synthesized by reacting isothiocyanatobenzene with mafenide hydrochloride . This reaction forms benzenesulfonamide as an intermediate, which then undergoes a cyclization reaction to form the final product .


Molecular Structure Analysis

The molecular structure of Benzenesulfonanilide consists of a benzene ring linked to a sulfonamide group . The InChI code for Benzenesulfonanilide is 1S/C12H11NO2S/c14-16(15,12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10,13H .


Chemical Reactions Analysis

Benzenesulfonanilide has been used in the synthesis of various derivatives with potential biological activities . For instance, it has been used in the synthesis of derivatives with potent inhibitory activity against human carbonic anhydrase I and II, and acetylcholinesterase enzymes .


Physical And Chemical Properties Analysis

Benzenesulfonanilide is a solid substance at room temperature . It has a molecular weight of 233.29 .

Scientific Research Applications

Progesterone Receptor Antagonists

Benzenesulfonanilide derivatives have been developed as nonsteroidal progesterone receptor (PR) antagonists. This is significant because PR is crucial in various physiological systems, including the female reproductive system. PR antagonists are potential treatments for multiple diseases like uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders. The benzenesulfonanilide skeleton serves as a novel scaffold for these antagonists, presenting a structurally distinct option from other nonsteroidal PR antagonists (Yamada et al., 2016).

Enzyme Inhibitors

Benzenesulfonamide derivatives have been studied for their in vitro inhibitory activities on human paraoxonase-I (hPON1), an enzyme with roles in preventing atherosclerosis and organophosphate toxicity. The study revealed competitive inhibition of hPON1 by these derivatives, suggesting potential applications in enzyme inhibition and possibly therapeutic contexts (Işık et al., 2019).

Antibacterial and Antifungal Activities

Benzenesulfonamides incorporating selenazoles have shown effective inhibition against several bacterial carbonic anhydrases from pathogens like Helicobacter pylori and Vibrio cholerae. These findings indicate potential for developing antibacterials with a novel mechanism of action, which could help counteract resistance to existing antibiotics (Angeli et al., 2018).

Anticancer Properties

A series of ureido-substituted benzenesulfonamides has demonstrated significant inhibition of human carbonic anhydrases, particularly isoforms associated with tumors. These compounds have shown promise in inhibiting the formation of metastases in breast cancer models, suggesting potential as novel antimetastatic drugs (Pacchiano et al., 2011).

Anticonvulsant Action

Benzenesulfonamide derivatives have been found to act as carbonic anhydrase inhibitors with effective anticonvulsant action. They have shown potential in providing seizure protection and were effective upon oral administration in animal models, indicating their utility in the treatment of epilepsy and related disorders (Mishra et al., 2017).

Molecular Conformation Studies

Research on the pharmacophoric group benzensulfonamide and its derivatives, including benzenesulfonamides, has provided insight into their conformations and structures. This understanding is crucial in the field of biochemical research, particularly for designing drugs targeting specific diseases (Vigorito et al., 2022).

Safety And Hazards

Benzenesulfonanilide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Research on Benzenesulfonanilide and its derivatives is ongoing, with a focus on developing new antimicrobial agents . The benzenesulfonanilide skeleton has been identified as a novel scaffold for progesterone receptor antagonists, suggesting potential applications in the treatment of diseases related to this receptor .

properties

IUPAC Name

N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-16(15,12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUGWFWQVYXATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168371
Record name Benzenesulfonanilide
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Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenylbenzenesulfonamide

CAS RN

1678-25-7
Record name N-Phenylbenzenesulfonamide
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Record name N-phenylbenzenesulphonamide
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Example 2.1 was repeated, using 14.4 mg of cuprous oxide (0.1 mmoles), 117 mg of Chxn-Py-Al (0.4 mmoles), 472 mg of benzenesulphonamide (3 mmoles), 224 μl of iodobenzene (2 mmoles), 1.04 g of caesium carbonate (3.2 mmoles), 600 mg of ground and activated 3 Å molecular sieve and 1.6 ml of DMF.
[Compound]
Name
cuprous oxide
Quantity
14.4 mg
Type
reactant
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Chxn-Py-Al
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117 mg
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reactant
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472 mg
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224 μL
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reactant
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1.04 g
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1.6 mL
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solvent
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Synthesis routes and methods III

Procedure details

The title compound was synthesized by triturating aniline (0.5 g, 5.36 mmol), powdered sodium bicarbonate (0.9 g, 1.07 mmol) and benzene sulfonyl chloride (0.95 g, 5.36 mmol) for 10 min at rt. Then reaction mixture was stirred with water at 60° C. for 30 minutes, filtered, washed with water and dried to gave 17 (0.85 g, 68%). Product was purified by FCC by using eluent as in 15 to give 17 as white flakes (0.79 g), mp: 107-109° C. (lit33A 110° C.); IR (CHCl3) 3256, 1599, 1331, 1162, cm−1; 1H NMR (500 MHz, DMSOD6) δ 6.4 (br, 1H, NH), and 7.04-7.77 (m, 10H, aromatic). HRMS calcd 256.04027 (C12H11NO2S.Na+), found 256.04016.
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0.5 g
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0.9 g
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0.95 g
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0 (± 1) mol
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Yield
68%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
274
Citations
下鳥均, 柳田弘久, 榎本祐司, 五十嵐桂一… - Journal of Pesticide …, 1996 - jlc.jst.go.jp
On the basis of the hypothesis that sulfonanilide moiety had a control effect on clubroot of crucifers caused by Plasmodiophora brassicae, newly synthesized benzenesulfonanilides with …
Number of citations: 30 jlc.jst.go.jp
RS Schreiber, RL Shriner - Journal of the American Chemical …, 1934 - ACS Publications
The autoxidation of a theoretically equivalent (2%) mixture ofre-heptane in air from the temperature of initial reaction (250) to the point of inflammation (525) emits a visible chemilumi-…
Number of citations: 11 pubs.acs.org
X Zheng, H Oda, K Takamatsu, Y Sugimoto… - Bioorganic & Medicinal …, 2007 - Elsevier
In order to create novel analgesic agents without gastric disturbance, structurally simple cyclooxygenase-1 (COX-1) inhibitors with a benzenesulfonanilide skeleton were designed and …
Number of citations: 44 www.sciencedirect.com
DN Kravtsov, AS Peregudov, ES Petrov… - Bulletin of the Academy …, 1981 - Springer
… Thus, judging from the difference in pK values for aniline in DMSO (31.3 [2], recalculated to the standard used in this paper) and benzenesulfonanilide, the acidifying effect of the …
Number of citations: 7 link.springer.com
Y Rew, M DeGraffenreid, X He, JC Jaen… - Bioorganic & medicinal …, 2012 - Elsevier
A novel series of benzenesulfonanilide derivatives of 11β-HSD1 inhibitors were identified via modification of the sulfonamide core of the arylsulfonylpiperazine lead structures. The …
Number of citations: 8 www.sciencedirect.com
T Yoshimura, M Nakatani, S Asakura… - Journal of Pesticide …, 2011 - jstage.jst.go.jp
… Alkylsulfonanilides having an electron-withdrawing group have high herbicidal activities but benzenesulfonanilide (10) has low activity; therefore, it was considered that the acidity of the …
Number of citations: 21 www.jstage.jst.go.jp
X Zheng, H Oda, S Harada, Y Sugimoto, A Tai… - Journal of …, 2008 - Elsevier
… In this study, the blood concentrations of our benzenesulfonanilide-type COX-1 inhibitors were measured in rats. The results showed that the rate of oral absorption of ZXX2-77 (4a) is …
Number of citations: 8 www.sciencedirect.com
K Namba, X Zheng, K Motoshima, H Kobayashi… - Bioorganic & medicinal …, 2008 - Elsevier
… In summary, as shown in Figure 3, benzenesulfonanilide-type anti-MRSA/VRE compounds require an NH-sulfonamide moiety with halogen or trifluoromethyl substituents at the meta …
Number of citations: 41 www.sciencedirect.com
DW Woolley, JM Stewart - Journal of Medicinal Chemistry, 1963 - ACS Publications
Recently, Woolley and Stewart have described the cure of some spontaneous mammary cancers of mice with certain analogs ofl, 2-dimethyl-4, 5-diaminoben-zene(4, 5-dimethyl-o-…
Number of citations: 8 pubs.acs.org
SI Pombrik, LS Golovchenko, EV Polunkin… - Bulletin of the Academy …, 1985 - Springer
Conclusions 1. In a comparative investigation by the 19 F-{ 1 H} NMR method of a series of mono- and binuclear bridge systems containing 3- and 2-fluorophenyl indicator groups …
Number of citations: 4 link.springer.com

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